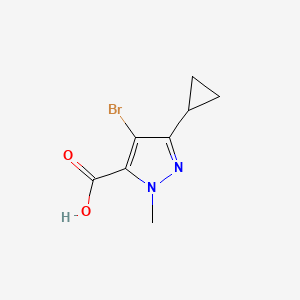

4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid

Übersicht

Beschreibung

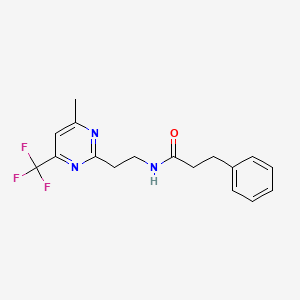

“4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole derivatives are known for their wide range of biological activities and are used as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” consists of a pyrazole ring substituted with a bromine atom, a cyclopropyl group, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” are not available, pyrazoles in general are known to undergo a variety of reactions. For example, they can participate in [3 + 2] cycloaddition reactions .Physical And Chemical Properties Analysis

The melting point of “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” is reported to be between 273 - 276°C .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with organic halides or triflates. 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a boron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex organic molecules .

D-Amino Acid Oxidase (DAO) Inhibition

3-Methylpyrazole-5-carboxylic acid: , a derivative of our compound, acts as a potent and selective inhibitor of D-amino acid oxidase (DAO). DAO plays a crucial role in regulating neurotransmitter levels by degrading D-serine. Inhibiting DAO protects DAO cells from oxidative stress induced by D-serine and may have implications in neurobiology and drug development .

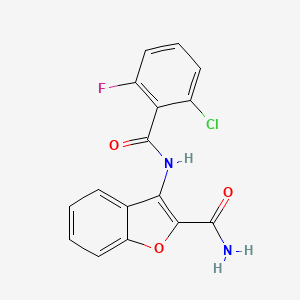

Chlorantraniliprole Intermediate

In the field of agrochemicals, this compound serves as an intermediate for chlorantraniliprole, a novel insecticide developed by DuPont. Chlorantraniliprole exhibits excellent insecticidal activity at low concentrations and is effective against Lepidoptera insects. Its chemical name is 3-Bromo-N-{4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl}-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide .

Plant Hormone Analog

While not extensively studied, the pyrazole ring system in this compound resembles indole derivatives. Indole-3-acetic acid (IAA) is a well-known plant hormone produced from tryptophan degradation. Although not identical, the structural similarity suggests that this compound might have some analogical effects in plant biology .

Zukünftige Richtungen

The future directions for “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-11-7(8(12)13)5(9)6(10-11)4-2-3-4/h4H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZFGJPKBSGNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2CC2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

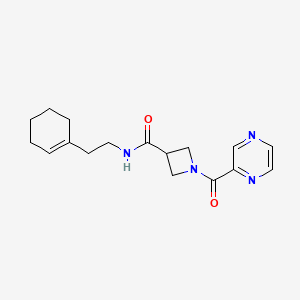

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

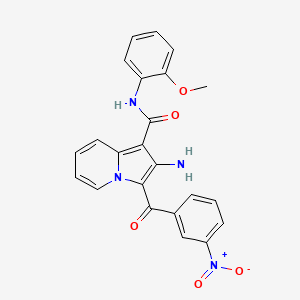

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

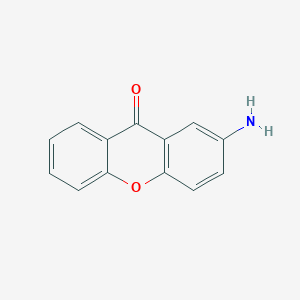

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)